molecular formula C10H17NO3S B1147019 (1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM CAS No. 130748-66-2

(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM

Cat. No.: B1147019
CAS No.: 130748-66-2
M. Wt: 231.31
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Description

(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM is a chiral compound derived from camphor. It is known for its unique stereochemistry and is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. This compound is particularly valuable in the field of organic chemistry for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM typically involves the reduction of camphorsultam derivatives. One common method includes the reduction of camphorsultam using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable reduction methods, such as catalytic hydrogenation. This method employs a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of camphorsultam derivatives.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield camphor derivatives, while reduction can produce various alcohols.

Scientific Research Applications

(1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through hydrogen bonding and steric interactions, which influence the stereochemical outcome of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-(+)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM: The enantiomer of (1S,2S)-(-)-3-EXO-HYDROXY-2,10-CAMPHORSULTAM, which has similar chemical properties but induces opposite chirality in reactions.

    Camphorsultam: The parent compound from which this compound is derived.

Uniqueness

This compound is unique due to its specific stereochemistry, which makes it highly effective in inducing chirality in asymmetric synthesis. Its ability to produce enantiomerically pure compounds is a significant advantage in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

CAS No.

130748-66-2

Molecular Formula

C10H17NO3S

Molecular Weight

231.31

Origin of Product

United States

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